![molecular formula C9H10FNO3 B1607920 (2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid CAS No. 959579-83-0](/img/structure/B1607920.png)
(2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid
Overview
Description
(2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid, also known as AMPA, is a non-selective ionotropic glutamate receptor agonist. It is widely used in scientific research to study the mechanisms of action of glutamate receptors and their role in various physiological and pathological processes.
Scientific Research Applications
Medicinal Applications
This compound is a type of heterocyclic compound . Heterocyclic compounds are crucial components of many pharmaceuticals . They are often used in the development of drugs due to their diverse chemical structures and biological activities .
Antifungal Applications
Heterocyclic derivatives, such as this compound, have been synthesized and shown to have enhanced antifungal action against plant pathogenic fungi . This suggests potential use in the development of antifungal agents.
Bioavailability Enhancement
The compound has been used in the development of a solid preparation with high bioavailability . The preparation process involves mixing the active ingredients with sucrose fatty acid ester, micronizing, and adding excipient . This process improves the membrane permeation capability of the active ingredients, thereby enhancing the bioavailability of the preparation .
Industrial Fine Chemicals
Chiral amines, such as this compound, are important components of many industrially important fine chemicals . They can be used in a variety of industrial processes, including the production of dyes, pigments, and polymers .
Agrochemicals
Chiral amines are also used in the production of agrochemicals . These compounds can be used to develop pesticides, herbicides, and other agricultural products .
Biocatalysis
Recent advances in synthetic applications of ω-transaminases for the production of chiral amines, like this compound, have been reviewed . This suggests potential use in biocatalysis, a process that uses natural catalysts, such as protein enzymes, to conduct chemical reactions .
properties
IUPAC Name |
(2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPUCKXUPWNMOE-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C(=O)O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]([C@@H](C(=O)O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376144 | |
Record name | (2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |
CAS RN |
959579-83-0 | |
Record name | (2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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